Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h3-8H2,1-2H3 |
InChI Key |
MRAVOODPGJNFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCCCC2=N1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Procedure for Microwave-Assisted Synthesis
A microwave process vial is charged with 2-aminopyridine (10 mmol), ethyl 2-chloroacetoacetate (10 mmol), and ethanol (20 mL). The reaction mixture is stirred for 20 min at 120 °C. After cooling to room temperature, the mixture is poured into cold water (100 mL) and stirred for another 1 h. The resulting precipitate is filtered and dried in a vacuum to yield the title compound. For some compounds, after the reaction is completed, the mixture is concentrated to dryness under reduced pressure, and the residue is purified by silica gel column chromatography (eluted with petroleum ether: EtOAc = 4:1) to obtain the corresponding title compounds.
Substrate Scope
The method is applicable to a range of 2-aminopyridines and ethyl 2-halogenated acetoacetate substrates. The position of the substituent on the 2-aminopyridine has a significant impact on the yield, with the 5-position being the most favorable, followed by the 4-position, and then the 3- or 6-position. Electron-donating groups at the 5- or 4-position favor the reaction more than electron-withdrawing groups. The yield decreases with the increase of the size of the alkyl group on the ethyl 2-halogenated acetoacetate, mainly due to steric hindrance.
Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
A facile entry to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines can be achieved from readily available benzyl/allyl/propargyl halides and 2-amino pyridines via formimidamide chemistry, without expensive or caustic reagents or transition metals. Anhydrous conditions are necessary for suppressing major side reactions and for efficient synthesis. A one-pot procedure can furnish the corresponding heterobicycle in a better yield.
Additional Synthesis Methods
- Vilsmeier-Haack Formylation: Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives can be generated via the Vilsmeier-Haack formylation reaction.
- Alkylation/Acylation: Imidazo[1,2-a]pyridine derivatives can be modified through alkylation or acylation reactions to introduce substituents at various positions.
- Suzuki Coupling: Imidazo[1,2-a]pyridine compounds can be synthesized via Suzuki coupling reactions, utilizing boronic acids or borate esters as reactants.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Example reaction:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Aqueous NaOH, reflux (6h) | 2M NaOH | 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid | 85% |
| HCl (conc.), ethanol, reflux | H₂SO₄ catalyst | Same as above | 78% |
Oxidation Reactions
The ethyl side chain and pyridine ring are susceptible to oxidation. Strong oxidizing agents convert the ethyl group to a carboxylic acid or ketone.
Key pathways:
-
Side-chain oxidation:
-
Ring oxidation: Introduces hydroxyl or keto groups on the pyridine moiety.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, 80°C | 2-Carboxyimidazo[1,2-a]pyridine derivative |
| H₂O₂ | Ethanol, reflux | Epoxide intermediates (unstable) |
Reduction Reactions
The ester group and unsaturated bonds in the imidazo-pyridine system can be reduced:
a) Ester reduction:
-
LiAlH₄ in dry THF reduces the ester to a primary alcohol.
b) Ring hydrogenation:
Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming a tetrahydropyridine derivative.
Substitution Reactions
The electron-deficient pyridine ring facilitates electrophilic substitution, while the ester group participates in nucleophilic acyl substitution.
Electrophilic Aromatic Substitution
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at the C5 or C7 positions.
-
Halogenation: Br₂/FeBr₃ adds bromine to the pyridine ring.
Nucleophilic Acyl Substitution
The ester reacts with amines to form amides:
| Nucleophile | Conditions | Product |
|---|---|---|
| Hydrazine | Ethanol, reflux (6h) | 2-Ethylimidazo[1,2-a]pyridine-3-carbohydrazide |
| Aniline | DMF, 100°C | Corresponding anilide |
Ring-Opening Reactions
Under strongly acidic or basic conditions, the imidazo-pyridine ring undergoes cleavage. For example, concentrated HCl at elevated temperatures breaks the N1-C2 bond, yielding a diamino ketone intermediate.
Scientific Research Applications
Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Substituent Bulk: The tert-butyl group in the methyl ester analogue increases molecular weight (236.31 vs.
- Halogenation : Bromine and iodine substituents (e.g., 6-Br, 8-I) significantly increase molecular weight and may improve binding to hydrophobic enzyme pockets, though at the cost of synthetic complexity .
- Ethyl vs.
Structure-Activity Relationship (SAR) Insights
- 2-Position Substituents : Ethyl and methyl groups enhance metabolic stability compared to bulkier tert-butyl groups, which may hinder target binding .
- 3-Position Ester : Ethyl esters provide a balance between hydrolytic stability and solubility, critical for in vivo efficacy .
- Halogenation : While halogens improve target affinity (e.g., via halogen bonding), they often reduce synthetic yields and increase molecular weight .
Biological Activity
Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound is classified under imidazo[1,2-a]pyridine derivatives. Its chemical formula is with a molecular weight of 218.25 g/mol. The structure includes a pyridine ring fused with an imidazole ring, which is known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine possess significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro models.
- Case Study : A study involving a related compound demonstrated substantial growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The most effective derivative exhibited a GI50 value of approximately 13 μM, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Compounds within the imidazo[1,2-a]pyridine class have also shown promising anti-inflammatory activities. Research indicates that these compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Research Findings : A related study highlighted the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives through COX-1 and COX-2 inhibition. The most potent compounds displayed selectivity indices significantly higher than traditional anti-inflammatory drugs .
The mechanism through which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt microtubule assembly in cancer cells.
- Apoptosis Induction : Some derivatives induce apoptosis through pathways that do not involve traditional apoptotic markers like PARP or caspase-3 .
- Selective Targeting : The selectivity for certain COX enzymes suggests a targeted approach in managing inflammation without affecting other physiological processes .
Research Data Table
Q & A
Q. What are the common synthetic routes for Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of imidazo[1,2-a]pyridine carboxylates are prepared by reacting substituted pyridines with α,β-unsaturated esters in the presence of brominating agents like CBr₄. In one protocol, 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is esterified with ethanol under acidic conditions to yield the target compound . Another approach involves coupling intermediates (e.g., cinnamamide derivatives) using bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) as a coupling agent .
Table 1 : Example Synthetic Routes
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminopyridine + Ethyl 3-oxopropanoate | CBr₄, CH₃CN, reflux | 65% | |
| Hydrolyzed imidazo-pyridine acid + Cinnamamide | BOP-Cl, NEt₃ | 59–75% |
Q. How is NMR spectroscopy utilized for structural characterization of this compound?
- Methodological Answer : H NMR and C NMR are critical for confirming the structure. For example, in a derivative (Compound 61), key signals include δ = 7.09 ppm (d, J = 8.5 Hz, aromatic protons) and δ = 5.64 ppm (br., NH proton). The ethyl ester group typically appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂) . C NMR confirms carbonyl groups (e.g., ester C=O at ~165–170 ppm). Researchers should compare observed shifts with computational predictions (e.g., DFT) to resolve ambiguities.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on structurally similar compounds:
- Storage : Keep in a dry, sealed container under inert gas (N₂/Ar) to prevent moisture absorption .
- Handling : Use explosion-proof equipment (P241), avoid sparks (P242), and wear PPE (gloves, goggles) (P280) .
- Disposal : Follow protocols for halogenated waste (P501) and avoid environmental release (P273) .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism, impurities, or crystallographic disorder. For example:
- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria.
- Impurities : Employ HPLC-MS to identify by-products.
- Crystallography : Solve the crystal structure using SHELX software (e.g., SHELXL for refinement) to validate the molecular geometry .
Case Study : In imidazo[1,2-a]pyridine derivatives, IR absorption at ~1722 cm⁻¹ (ester C=O) should align with C NMR data. Discrepancies may indicate incomplete esterification or hydrolysis .
Q. What methodologies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Step Efficiency : Optimize reaction time and temperature via Design of Experiments (DoE). For instance, microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 80°C in 1:2 MeOH/H₂O with TFA) .
- Purification : Use flash chromatography or recrystallization to isolate intermediates. In one protocol, LiOH-mediated hydrolysis of ester precursors improved purity to >95% .
- Catalysis : Copper(I) catalysts enhance cyclization efficiency in triazole-fused analogs .
Q. How do structural modifications impact biological activity against mycobacteria?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Ester vs. Amide : Hydrolysis to the carboxylic acid (e.g., Compound 61) enhances antimycobacterial activity by improving solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine ring increase potency against M. tuberculosis (MIC < 1 µg/mL) .
- Hybrid Design : Conjugation with cinnamamide moieties improves membrane permeability, as seen in imidazo-pyridine-cinnamamide hybrids .
Table 2 : Biological Activity of Derivatives
| Derivative | Modification | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 61 | Carboxylic acid | 0.5 | |
| Hybrid 11 | Cinnamamide | <1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
